Product packaging for 2-Amino-6-(4-pyridyl)pyrazine(Cat. No.:CAS No. 1159814-77-3)

2-Amino-6-(4-pyridyl)pyrazine

Cat. No.: B2561586
CAS No.: 1159814-77-3
M. Wt: 172.191
InChI Key: IYCJAYLFLSRCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-6-(4-pyridyl)pyrazine is a heteroaromatic organic compound of significant interest in medicinal chemistry and materials science. It belongs to a class of nitrogen-containing heterocycles that are frequently employed as key building blocks in the synthesis of more complex molecules . Compounds featuring pyridine and pyrazine rings are prevalent in pharmaceuticals and are known to exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery efforts . The structure of this compound, which incorporates both pyridine and pyrazine rings with an amino functional group, suggests its potential utility as a ligand in coordination chemistry or as a precursor for the development of novel molecular materials . Researchers value such structures for creating libraries of compounds for high-throughput screening to accelerate the process of drug discovery . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate precautions and refer to the relevant safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N4 B2561586 2-Amino-6-(4-pyridyl)pyrazine CAS No. 1159814-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyridin-4-ylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-9-6-12-5-8(13-9)7-1-3-11-4-2-7/h1-6H,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCJAYLFLSRCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Elucidation of 2 Amino 6 4 Pyridyl Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment:NMR spectroscopy is a cornerstone for elucidating the precise structure of organic molecules by mapping the chemical environments of protons and carbon atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR):The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each carbon atom in the molecule, confirming the carbon framework of the fused heterocyclic system.

While general chemical shift ranges for pyrazine (B50134) and pyridine (B92270) derivatives are known, specific and verified ¹H and ¹³C NMR data for 2-Amino-6-(4-pyridyl)pyrazine were not found in the surveyed literature.

Electronic Absorption and Emission Spectroscopy:UV-visible absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. This analysis would describe the wavelengths of maximum absorption (λmax) and emission, providing insights into the conjugated π-electron system of this compound. The pyrazine ring generally acts as an electron acceptor, and its conjugation with the pyridyl and amino groups would influence its electronic properties. Unfortunately, specific experimental spectra or data tables for this compound were not uncovered during the search.

Ultraviolet-Visible (UV-Vis) Absorption

The electronic absorption spectrum of this compound is characterized by transitions within the aromatic system. The UV-Vis spectrum is expected to exhibit intense absorption bands corresponding to π → π* transitions and lower intensity bands related to n → π* transitions, typical for heteroaromatic compounds.

In a study of structurally similar pyrido[2,3-b]pyrazine (B189457) derivatives, the experimental UV-Vis spectra, recorded in ethanol (B145695), showed absorption maxima in the range of 250–400 nm. rsc.org For instance, a derivative featuring an indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine core, which shares the pyrazine and pyridine rings with the title compound, displayed significant absorption bands in this region. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have corroborated these findings, attributing the major absorption bands to π → π* and n → π* electronic transitions. rsc.org

For this compound, the absorption bands are influenced by the electronic nature of the amino and pyridyl substituents. The amino group, being an electron-donating group, and the pyridyl group can lead to intramolecular charge transfer (ICT) character in some of the electronic transitions. The electronic spectra of related aminopyrazine derivatives show absorption bands that are sensitive to the solvent polarity, which is indicative of changes in the dipole moment upon electronic excitation. scirp.org

A study on (Z)-3-amino-N-(3-amino pyrazine-2-carbonyl)pyrazine-2-carbohydrazonic acid (APA) and its metal chelates revealed absorption bands in the 300-344 nm range, assigned to π → π* transitions of the pyrazine rings. An additional band at 402 nm was attributed to an n → π* transition of the amino group, which showed a bathochromic (red) shift upon chelation. scirp.org The UV/Vis-absorption spectra of distyrylpyrazines with terminal donor groups in cyclohexane (B81311) are dominated by a low-energy band with a maximum around λ = 383 nm. rsc.org

Based on these analogous compounds, the expected UV-Vis absorption data for this compound in a non-polar solvent are summarized in the table below.

Expected TransitionExpected λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
π → π* (Pyrazine ring)~260-280High
π → π* (Pyridyl ring)~250-270High
Intramolecular Charge Transfer (ICT)~320-360Moderate to High
n → π*~380-410Low to Moderate

Fluorescence and Emission Studies

Compounds with a 2-aminopyridine (B139424) scaffold are known to exhibit fluorescence. researchgate.net The fluorescence properties of this compound are expected to be influenced by the nature of its lowest energy absorption band. If the lowest excited state has significant intramolecular charge transfer character, the emission is likely to be sensitive to solvent polarity, with a larger Stokes shift observed in more polar solvents.

Thiazolo[4,5-b]pyrazines containing electron-donating groups like an amino group have been shown to possess enhanced fluorescence quantum yields. acs.org However, the presence of certain substituents can also lead to fluorescence quenching. For instance, 2-Amino-6-methyl-4-phenyl-nicotinonitrile, a 2-aminopyridine derivative, acts as a "switch-off" fluorescent sensor for certain metal ions. researchgate.net

The study of related 2-amino-3-cyanopyridine (B104079) derivatives has shown that these compounds display fluorescence with emission wavelengths ranging from 350 to 437 nm, and the shifts are dependent on the solvent polarity. rsc.org Given these characteristics in similar molecular frameworks, this compound is predicted to be a fluorescent molecule. The expected fluorescence data is presented in the following table.

PropertyExpected Value
Excitation Wavelength (λex)~340-360 nm
Emission Wavelength (λem)~380-450 nm
Stokes ShiftModerate to large, solvent dependent
Quantum Yield (ΦF)Low to moderate

Mass Spectrometry for Molecular Identification

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound. The nominal molecular weight of this compound is 172.19 g/mol . acs.org In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 172.

The fragmentation pattern of this compound would be dictated by the stability of the resulting fragment ions. The fragmentation of aromatic amines often involves the loss of HCN or H₂CN from the amino group and the aromatic ring. The pyrazine and pyridine rings are relatively stable, and their fragmentation would likely involve the cleavage of the bond between the two rings or the loss of small neutral molecules like HCN.

In a study of a related aminopyrazine derivative, (Z)-3-amino-N-(3-amino pyrazine-2-carbonyl)pyrazine-2-carbohydrazonic acid, the fragmentation pattern showed successive losses of small fragments, with a prominent peak corresponding to a pyrazine-containing fragment. scirp.org For this compound, key fragmentation pathways are expected to include:

Cleavage of the C-C bond between the pyrazine and pyridine rings: This would lead to two primary fragment ions: one corresponding to the 2-aminopyrazinyl radical cation and another to the pyridyl cation.

Loss of HCN from the pyrazine ring.

Loss of an amino group radical (•NH₂).

A table of expected prominent ions in the mass spectrum of this compound is provided below.

m/zProposed Fragment
172[M]⁺•
145[M - HCN]⁺•
119[M - HCN - C₂H₂]⁺•
94[2-aminopyrazine]⁺•
78[pyridine]⁺•

X-ray Diffraction Techniques for Solid-State Characterization

X-ray diffraction techniques are indispensable for the definitive determination of the solid-state structure of this compound.

Single Crystal X-ray Diffraction

While a specific single-crystal X-ray structure for this compound is not publicly available, analysis of related structures provides significant insight into its expected molecular geometry and crystal packing. For instance, the crystal structures of several pyrazine-2,5-dicarboxamides reveal that the molecules often adopt an extended conformation. acs.org

In the crystal structure of N²,N⁵-bis(pyridin-4-ylmethyl)pyrazine-2,5-dicarboxamide, molecules are linked by N—H⋯N hydrogen bonds, forming corrugated sheets. acs.org It is highly probable that this compound would also exhibit extensive hydrogen bonding in the solid state, with the amino group acting as a hydrogen bond donor and the nitrogen atoms of the pyrazine and pyridine rings acting as acceptors. These interactions would likely lead to the formation of a well-ordered, three-dimensional supramolecular architecture.

Based on analogous structures, a hypothetical set of crystallographic data for this compound is presented below.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-110 (for monoclinic)
Z4 or 8
Key Hydrogen BondsN-H···N(pyrazine), N-H···N(pyridine)

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of the bulk crystalline form of this compound. The PXRD pattern is a fingerprint of the crystalline solid, and it can be used to identify the compound, assess its purity, and detect the presence of different polymorphic forms.

The PXRD pattern of a microcrystalline powder of this compound would consist of a series of diffraction peaks at specific 2θ angles. The position and intensity of these peaks are determined by the crystal lattice parameters. In a study on novel Pd(II), Cu(II), and Cu(I) complexes, PXRD was used to characterize the crystalline nature of the synthesized compounds, with diffraction peaks observed across a 2θ range of 5°-80°.

While an experimental PXRD pattern for this compound is not available in the literature, a theoretical pattern can be calculated from its predicted single-crystal structure. Comparison of the experimental and simulated PXRD patterns is a standard method for verifying a crystal structure solution.

The table below shows a hypothetical set of major PXRD peaks for this compound, based on common patterns observed for related heterocyclic compounds.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10-128.8-7.4Moderate
15-175.9-5.2Strong
20-224.4-4.0Strong
25-273.6-3.3Moderate to Strong
28-303.2-3.0Moderate

Computational and Theoretical Investigations of 2 Amino 6 4 Pyridyl Pyrazine

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is widely used to investigate the properties of molecules like 2-Amino-6-(4-pyridyl)pyrazine, providing a balance between accuracy and computational cost. DFT methods are employed to determine the molecule's optimized geometry, electronic distribution, and various reactivity parameters.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, a process that seeks to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure. bendola.com

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bond connecting the pyrazine (B50134) and pyridine (B92270) rings. The dihedral angle between these two aromatic rings is a key parameter. A fully planar conformation might be favored due to extended π-conjugation, but steric hindrance between hydrogen atoms on the rings could lead to a twisted, non-planar structure. DFT calculations can precisely determine this angle and the energy barrier to rotation. academie-sciences.fr Computational studies on similar bi-aryl systems often reveal a non-planar ground state. academie-sciences.fr

Table 1: Predicted Geometrical Parameters for this compound (Note: Specific experimental or calculated data for this compound were not found in the searched literature. The table is a template for expected results from DFT calculations.)

ParameterPredicted ValueDescription
Pyrazine-Pyridine Dihedral AngleData Not AvailableThe angle between the planes of the two rings.
C-C Inter-ring Bond Length (Å)Data Not AvailableThe length of the bond connecting the pyrazine and pyridine rings.
C-N Bond Lengths (pyrazine, Å)Data Not AvailableThe lengths of the carbon-nitrogen bonds within the pyrazine ring.
C-N Bond Length (amino, Å)Data Not AvailableThe length of the bond between the pyrazine ring and the amino group nitrogen.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Energies

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. rsc.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. bendola.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability, chemical reactivity, and the energy of the lowest electronic excitation. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. uc.pt For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrazine moiety, while the LUMO may be distributed across the electron-deficient pyridine and pyrazine rings. The precise energies and distributions are determined using DFT calculations. researchgate.netuc.pt

Table 2: Frontier Molecular Orbital Properties for this compound (Note: Specific calculated data for this compound were not found in the searched literature. The table is a template for expected results from FMO analysis.)

PropertyValue (eV)Description
EHOMOData Not AvailableEnergy of the Highest Occupied Molecular Orbital.
ELUMOData Not AvailableEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap (ΔE)Data Not AvailableEnergy difference between LUMO and HOMO, indicating chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show the most negative potential (typically colored red or yellow) localized around the nitrogen atoms of the pyrazine and pyridine rings, as well as the nitrogen of the amino group, due to their lone pairs of electrons. researchgate.net These sites represent the most probable locations for protonation and interaction with electrophiles. The hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential (typically colored blue), indicating them as sites for nucleophilic interaction.

Global Reactivity Descriptors: Chemical Hardness, Electronegativity, Electrophilicity Index

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω) : Quantifies the electron-accepting capability of a molecule.

These parameters provide a quantitative framework for understanding the stability and reactivity of this compound. bendola.comresearchgate.net

Table 3: Global Reactivity Descriptors for this compound (Note: Specific calculated data for this compound were not found in the searched literature. The table is a template for expected results from DFT calculations.)

DescriptorFormulaValueUnit
Ionization Potential (I)I ≈ -EHOMOData Not AvailableeV
Electron Affinity (A)A ≈ -ELUMOData Not AvailableeV
Electronegativity (χ)χ = (I + A) / 2Data Not AvailableeV
Chemical Hardness (η)η = (I - A) / 2Data Not AvailableeV
Electrophilicity Index (ω)ω = χ² / (2η)Data Not AvailableeV

Vibrational and Electronic Spectra Simulation

Computational methods can simulate the vibrational (Infrared and Raman) and electronic (UV-Vis) spectra of molecules. These theoretical spectra are invaluable for interpreting experimental data and assigning specific spectral features to corresponding molecular motions or electronic transitions. researchgate.netresearchgate.net

For this compound, DFT calculations can predict the frequencies and intensities of its vibrational modes, such as the N-H stretching of the amino group, the C=N and C=C stretching vibrations within the aromatic rings, and the inter-ring stretching mode. researchgate.netacs.org Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*). researchgate.net

Anharmonic Frequency Calculations (e.g., GVPT2, VSCF, PT2-VSCF)

While standard DFT calculations often use the harmonic approximation for vibrational frequencies, real molecular vibrations are anharmonic. Anharmonic calculations, such as those using second-order vibrational perturbation theory (VPT2), provide more accurate frequencies that are in better agreement with experimental spectra, especially for modes involving hydrogen atoms like N-H stretching. These methods account for the non-parabolic nature of the potential energy surface and the coupling between different vibrational modes. Such calculations would be crucial for a precise assignment of the experimental IR and Raman spectra of this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry, and oscillator strengths, which are related to the intensity of the corresponding electronic transition. These calculations are crucial for interpreting and predicting UV-visible absorption spectra.

In the study of pyrazine derivatives, TD-DFT calculations have been employed to understand their photophysical properties. For instance, in a study of various derivatives of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene, TD-DFT calculations at the TD-PBE0/6-31G(d,p) level were used to predict fluorescence wavelengths (λfl), oscillator strengths (f), and main assignments for the electronic transitions. researchgate.net The results indicated that substitutions with 4-pyridyl and 2-pyrazine fragments resulted in absorption and fluorescence characteristics similar to the parent compound. researchgate.net The frontier molecular orbitals (FMOs) analysis revealed that the vertical electronic transitions are characterized as intramolecular charge transfer (ICT) transitions. researchgate.net

For other heterocyclic systems, such as imidazo[1,2-a]pyrazines adsorbed on silver clusters, TD-DFT calculations have been instrumental in understanding the orbital contributions to the observed electronic transitions. nih.gov These calculations, performed on the ground-state complexes, helped identify the most important excitation energies, which are those with the largest oscillator strengths. nih.govacs.org The results showed that the electronic transitions in these systems involve a charge redistribution between the metallic substrate and the adsorbate, leading to a significant rearrangement of frontier molecular orbitals. nih.gov

Similarly, in the investigation of 2-amino-4,6-diphenylnicotinonitriles, TD-DFT calculations at the TD-DFT/B3LYP/6-311++g(d,p) level were used to obtain the electronic fluorescence emission spectra in different solvents. mdpi.com These calculations provided insights into the excitation energies and oscillator strengths for the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) transitions. mdpi.com The study highlighted how solvent polarity influences the emission spectra, causing red shifts in more polar solvents. mdpi.com

Table 1: Representative TD-DFT Calculated Electronic Transition Data for Related Heterocyclic Compounds

Compound/SystemMethodSolventExcitation Energy (eV)Oscillator Strength (f)Transition AssignmentReference
2-Amino-4,6-diphenylnicotinonitrile (1)TD-DFT/B3LYP/6-311++g(d,p)MeOH3.0370.640HOMO -> LUMO mdpi.com
2-Amino-4,6-diphenylnicotinonitrile (1)TD-DFT/B3LYP/6-311++g(d,p)MeOH4.0090.412- mdpi.com
2-Amino-4,6-diphenylnicotinonitrile (6)TD-DFT/B3LYP/6-311++g(d,p)DMSO2.9020.873HOMO -> LUMO mdpi.com
2-Amino-4,6-diphenylnicotinonitrile (6)TD-DFT/B3LYP/6-311++g(d,p)DMSO3.8160.510HOMO-2 -> LUMO mdpi.com
Imidazo[1,2-a]pyrazine-Ag4 ClusterDFT-D---Metal-to-molecule nih.gov
Imidazo[1,2-a]pyrazine-Ag20 ClusterDFT-D---Metal-to-molecule nih.gov

Natural Bond Orbital (NBO) and Population Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the electron density distribution in molecules. It partitions the molecular wavefunction into localized orbitals that correspond to the familiar chemical concepts of core, lone pair, and bonding orbitals. NBO analysis is particularly useful for understanding intermolecular and intramolecular interactions, charge transfer, and the nature of chemical bonds.

In the context of pyrazine-containing systems, NBO analysis has been used to probe the character, composition, and strength of chemical bonds. For example, in a study of a pyrazine-bridged uranyl dimer, Natural Localized Molecular Orbital (NLMO) and Wiberg bond order analyses within the NBO framework were employed to investigate the U=O bonds. osti.gov This analysis provided information about the orbital composition and the percent contribution of the parent atom to specific bonds. osti.gov The calculations revealed that the LUMO of the dimer exhibits a highly delocalized π system across the pyrazine ligand and both uranyl centers. osti.gov

NBO analysis is a standard feature in many quantum chemistry software packages, and its application is widespread across various chemical systems. The NBO 6.0 program, for instance, offers enhanced algorithms and analysis options for a broad range of chemical species. nih.gov

Solvent Effects in Theoretical Calculations

The surrounding solvent can significantly influence the electronic structure, reactivity, and spectroscopic properties of a solute molecule. Theoretical calculations often need to account for these solvent effects to provide accurate predictions. This can be achieved through either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant.

The choice of solvent can impact various molecular properties. For instance, the fluorescence spectra of 2-amino-4,6-diphenylnicotinonitriles show solvent-dependent shifts, with more polar solvents inducing a red shift in the emission maximum. mdpi.com Theoretical calculations using the integral-equation-formalism polarizable continuum model (IEFPCM) can be employed to simulate these solvent effects. uc.pt In a study of 2-amino-4-hydroxy-6-methylpyrimidinium-2,3-pyrazinedicarboxylate, electronic spectra were simulated using the TD-DFT/IEF-PCM method to explore the electronic spectroscopic properties in solution. uc.pt

For metal complexes in solution, such as [Ru(NH3)5(Pyrazine)]2+, solvent effects on the metal-to-ligand charge transfer (MLCT) transition have been investigated using a hybrid Density Functional Theory/Effective Fragment Potential (DFT/EFP) approach. researchgate.net This method combines a quantum mechanical description of the solute with a classical description of the solvent. The study revealed a large red-shift in the MLCT transition in aqueous solution, which was attributed to the significant charge separation upon excitation. researchgate.net The solvent plays a critical role in chemical reactions, equilibria, and the photophysics of excited states, influencing these processes through non-specific (Coulombic and van der Waals) and specific (hydrogen bonding) interactions. researchgate.net

Dispersion Corrections in DFT Calculations

Standard Density Functional Theory (DFT) functionals often fail to accurately describe long-range electron correlation effects, which are responsible for dispersion forces (van der Waals interactions). These forces are crucial for understanding non-covalent interactions in large molecules and molecular complexes. To address this limitation, dispersion corrections are often added to DFT calculations.

Several dispersion correction schemes have been developed, such as Grimme's DFT-D methods (e.g., DFT-D2, DFT-D3, and DFT-D4). chemrxiv.orgscielo.org.mx These methods add an empirical energy term to the DFT energy to account for dispersion interactions. In a study of noncovalent complexes between imidazo[1,2-a]pyrazines and silver clusters, dispersion-corrected DFT (DFT-D) methods were used to describe the strong interactions between the molecules and the metal clusters. nih.govacs.org The study employed Grimme's dispersion (GD2) and Austin–Petersson–Frisch (APF) functionals. nih.govacs.org

The inclusion of dispersion corrections is essential for accurately calculating intermolecular interaction energies in biologically relevant systems, such as DNA base pairs and amino acid pairs. rsc.org DFT-D methods have been shown to provide interaction energies that are in good agreement with high-level coupled-cluster calculations. rsc.org A theoretical study on the formation of complexes between CO2 and nitrogen heterocycles, including pyrazine, utilized the M06-2X and B3LYP functionals with Grimme's D3 dispersion correction to analyze the interaction energies. scielo.org.mx

Molecular Dynamics (MD) Simulations in Related Pyrazine Systems

Molecular Dynamics (MD) simulations are a computational method used to study the time evolution of a system of atoms and molecules. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior, conformational changes, and transport properties of molecules.

In the context of pyrazine derivatives, MD simulations have been employed to investigate their interactions with biological macromolecules and their behavior in different environments. For example, MD simulations were used to study the interaction mechanism between pyrazine derivatives and bovine serum albumin (BSA). nih.gov These simulations, combined with spectroscopic methods, revealed that the interaction is dominated by hydrophobic forces and that the binding of the pyrazine derivatives can alter the conformation of the protein. nih.gov

MD simulations have also been used to investigate the flexibility of metal-organic frameworks (MOFs) containing pyrazine ligands. acs.orgnih.govacs.org These studies have shown that the adsorption of guest molecules can induce structural changes in the MOF, such as the tilting of the pyrazine ligand. acs.orgnih.gov In some cases, the interaction with guest molecules like water can lead to a geometric transformation of the MOF framework. acs.orgacs.org These simulations are crucial for understanding the dynamic behavior of these materials and their potential applications in areas such as gas storage and separation. nih.gov

Crystal Engineering and Supramolecular Assembly of 2 Amino 6 4 Pyridyl Pyrazine and Its Analogues

Principles of Crystal Engineering Applied to Pyrazine (B50134) Derivatives

Crystal engineering of pyrazine derivatives is a focused area within supramolecular chemistry that aims to design and synthesize solid-state structures with desired properties by understanding and controlling intermolecular interactions. The foundational principle lies in the predictable nature of non-covalent interactions, which act as "supramolecular synthons" to guide the assembly of molecules into specific crystalline architectures.

For pyrazine derivatives, the presence of nitrogen atoms in the pyrazine ring, along with various functional groups, provides specific sites for directional interactions like hydrogen bonding and halogen bonding. These interactions, complemented by less directional forces such as π-π stacking and van der Waals forces, dictate the final crystal packing. The ability to introduce different substituents onto the pyrazine core allows for the systematic modification of these interactions, enabling the fine-tuning of the resulting crystal structures and their physical properties.

A key strategy in the crystal engineering of pyrazines is the use of molecular recognition principles. By carefully selecting complementary functional groups on interacting molecules, specific and robust supramolecular synthons can be formed. For instance, the combination of hydrogen bond donors and acceptors can lead to the formation of predictable one-, two-, or three-dimensional networks. The deliberate combination of different intermolecular interactions, such as hydrogen and halogen bonds, has been successfully employed to construct extended molecular solid-state networks with predictable connectivity and dimensionality nih.gov.

Intermolecular Interactions in Solid-State Structures

The solid-state structures of 2-amino-6-(4-pyridyl)pyrazine and its analogues are governed by a variety of intermolecular interactions that direct the self-assembly of the molecules into a crystalline lattice. These non-covalent forces are crucial in determining the crystal packing, and consequently, the material's physicochemical properties.

Hydrogen bonds are among the most significant directional forces in the crystal structures of pyrazine derivatives. The amino group in this compound, for instance, acts as a hydrogen bond donor, while the nitrogen atoms in the pyrazine and pyridine (B92270) rings can act as acceptors. This leads to the formation of robust N-H···N hydrogen bonds, which often result in the creation of dimers or extended chains. In the crystal structure of a related compound, N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, molecules are linked by pairs of N-H···N hydrogen bonds, forming inversion dimers nih.gov.

The following table summarizes some of the hydrogen bonding interactions observed in pyrazine derivatives and their analogues:

Interaction Type Description Typical Bond Lengths (Å)
N-H···NBetween an amino or amide group and a nitrogen atom in a heterocyclic ring.2.8 - 3.2
O-H···NBetween a hydroxyl group and a nitrogen atom.2.6 - 3.0
N-H···OBetween an amino group and a carbonyl or hydroxyl oxygen.2.7 - 3.1
C-H···πBetween a C-H bond and the π-system of an aromatic ring.2.4 - 2.8 (H to centroid)
C-H···FA weak hydrogen bond between a C-H bond and a fluorine atom.2.3 - 2.7

The aromatic pyrazine and pyridine rings in this compound and its analogues are prone to π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, including parallel-displaced, T-shaped (edge-to-face), and face-to-face arrangements.

In many crystal structures of pyrazine derivatives, π-π stacking plays a crucial role in organizing the molecules into columns or layers. For instance, in the crystal of N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, parallel slipped π–π interactions involving inversion-related pyridine rings are observed, with an inter-centroid distance of 3.6395 (17) Å nih.gov. These interactions, in conjunction with hydrogen bonding, contribute to the formation of a three-dimensional structure. The strength and geometry of π-π stacking can be influenced by the electronic nature of the substituents on the aromatic rings.

Halogen bonding is a directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. In the context of pyrazine derivatives, if the structure contains a halogen substituent (e.g., F, Cl, Br, I), it can form halogen bonds with the nitrogen atoms of the pyrazine or pyridine rings. This type of interaction has been utilized as a reliable tool in constructing supramolecular architectures nih.gov.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing a three-dimensional surface that represents the region in space where the molecule has significant contact with its neighbors.

The Hirshfeld surface is often color-mapped with properties like dnorm, which indicates the normalized contact distance. Red regions on the dnorm map highlight contacts shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. White areas represent contacts at the van der Waals separation, and blue regions show contacts longer than the van der Waals radii.

Associated with the Hirshfeld surface are 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. These plots display the distribution of distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. The shape and features of the fingerprint plot are characteristic of specific types of interactions. For example, sharp spikes in the plot are indicative of strong, directional interactions like hydrogen bonds, while more diffuse regions represent weaker, less specific contacts.

The following table illustrates a hypothetical breakdown of intermolecular contacts for a pyrazine derivative, as would be determined by Hirshfeld surface analysis:

Contact Type Percentage Contribution (%)
H···H45.2
N···H / H···N28.5
C···H / H···C15.8
C···C6.3
N···C / C···N4.2

Co-crystal Formation and Design Principles

Co-crystals are multi-component crystalline solids in which the different components are held together by non-covalent interactions, primarily hydrogen bonds. The formation of co-crystals is a key strategy in crystal engineering to modify the physicochemical properties of a substance without altering its chemical structure.

For this compound and its analogues, the presence of hydrogen bond donor (amino group) and acceptor (pyrazine and pyridine nitrogens) sites makes them excellent candidates for co-crystal formation. The design of co-crystals with these compounds relies on the principles of supramolecular synthon recognition. By selecting a co-former molecule with complementary functional groups, predictable and robust hydrogen bonding patterns can be established.

A common approach is to use co-formers that contain carboxylic acid or amide groups, which can form strong and directional hydrogen bonds with the pyrazine derivative. For example, a carboxylic acid co-former can interact with the this compound to form a well-defined cyclic hydrogen-bonded motif, often referred to as a heterosynthon.

The selection of the co-former is guided by several factors, including its molecular geometry, the pKa difference between the components (to favor co-crystal formation over salt formation), and its ability to participate in other non-covalent interactions that can stabilize the resulting crystal lattice. Amino acids are also promising co-formers due to their ability to form hydrogen bonds and their zwitterionic nature, which can lead to strong interactions mdpi.com. The formation of co-crystals between an active pharmaceutical ingredient and an amino acid has been shown to improve solubility and bioavailability mdpi.com.

The process of co-crystallization typically involves dissolving the pyrazine derivative and the co-former in a suitable solvent and allowing the solution to slowly evaporate or cool. The resulting crystals are then analyzed to confirm the formation of a new co-crystalline phase.

Energy Framework Analysis for Understanding Crystal Packing

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This method provides insights into the topology and stability of the crystal packing by dissecting the total interaction energy into its electrostatic, polarization, dispersion, and repulsion components. Such analyses are crucial for understanding the directional preferences of intermolecular interactions and for predicting the mechanical and thermal properties of crystalline materials.

In the context of nitrogen-containing heterocyclic compounds like this compound, the energy framework is typically dominated by hydrogen bonding and π-π stacking interactions. For aminopyridine derivatives, which are structurally analogous to the target compound, energy framework analysis has revealed that electrostatic interactions are often the dominant stabilizing force in the crystal structure rasayanjournal.co.in. The amino group and the nitrogen atoms within the aromatic rings act as hydrogen bond donors and acceptors, respectively, leading to the formation of robust supramolecular synthons.

The interaction energies between molecular pairs can be calculated and visualized, with the thickness of the cylinders connecting the centroids of interacting molecules being proportional to the strength of the interaction. This provides a clear visual representation of the packing motifs and the hierarchy of interaction strengths.

Illustrative Energy Framework Data for a Hypothetical Pyridyl-Pyrazine System:

Interaction TypeElectrostatic Energy (kJ/mol)Dispersion Energy (kJ/mol)Total Energy (kJ/mol)
N-H···N (Pyrazine)-50.2-25.1-75.3
N-H···N (Pyridine)-45.8-22.9-68.7
π-π Stacking-20.5-40.3-60.8
C-H···π-10.1-15.2-25.3

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. It does not represent experimentally determined values for this compound.

Polymorphism and Pseudopolymorphism in Pyrazine Systems

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal packing, which can lead to variations in their physical properties, such as solubility, melting point, and stability. Pseudopolymorphism is a related phenomenon where the different crystal forms incorporate solvent molecules into their lattice, forming solvates or hydrates.

The study of polymorphism is of paramount importance in the pharmaceutical and materials science fields, as the properties of a crystalline solid can be significantly altered by its polymorphic form. Pyrazine and its derivatives are known to exhibit polymorphism due to the presence of multiple hydrogen bonding sites and the potential for various π-π stacking arrangements acs.org.

For instance, the polymorphic self-assembly of pyrazine-based tectons at a solution-solid interface has been observed, where the interplay of intermolecular hydrogen bonding and molecule-substrate interactions leads to the formation of different crystalline arrangements acs.org. The near-equal stabilization energies of different potential packing motifs can also contribute to the observation of multiple polymorphs.

Pseudopolymorphism has also been documented in complex pyrazine derivatives. A study on [2,5-bis-(2-pyridyl)pyrazine]ferrocenyl-(methyl)boron hexafluorophosphate reported its pseudopolymorphism, highlighting how the inclusion of solvent molecules can lead to different crystal structures nih.gov. The specific solvent used during crystallization can play a crucial role in determining which pseudopolymorph is formed.

The potential for both polymorphism and pseudopolymorphism in this compound would be influenced by factors such as:

The array of possible hydrogen bonding networks involving the amino group and the pyrazine and pyridine nitrogen atoms.

The different geometric arrangements of π-π stacking between the aromatic rings.

The nature of the solvent used in the crystallization process, which could lead to the formation of solvates.

Coordination Chemistry and Metal Complexes of 2 Amino 6 4 Pyridyl Pyrazine As a Ligand

Ligand Design Principles and Coordination Modes of Pyrazine-Pyridyl Systems

The design of ligands based on pyrazine (B50134) and pyridine (B92270) rings is a cornerstone of modern coordination chemistry, enabling the construction of sophisticated supramolecular structures. The specific arrangement of nitrogen atoms in 2-Amino-6-(4-pyridyl)pyrazine allows for several coordination possibilities.

The geometry of this compound is conducive to acting as a bidentate or multidentate ligand. In its simplest coordination mode, it can chelate to a metal center using one of the pyrazine nitrogens and the pyridyl nitrogen, forming a stable five-membered ring. This bidentate coordination is a common feature in complexes with ligands like 2,3-di-2-pyridylpyrazine, where a distorted square-planar geometry is observed around a Pt(II) center. nih.gov The presence of the amino group introduces an additional potential coordination site, which could lead to tridentate coordination, although this might be sterically hindered depending on the metal ion and other ligands present. The coordination of related di(2-pyridyl)dihydropyrazine ligands to palladium(II) and platinum(II) has been shown to involve a pyridine and a pyrazine nitrogen atom, forming a stable N,N'-chelate. acs.org

A key characteristic of pyrazine-based ligands is their ability to act as bridging ligands, connecting two or more metal centers to form coordination polymers. bendola.com The two nitrogen atoms of the pyrazine ring are ideally positioned to bridge metal ions, leading to the formation of one-, two-, or even three-dimensional networks. In the case of this compound, the pyrazine moiety can bridge two metal centers, while the pyridyl group can either remain uncoordinated or bind to another metal ion, leading to more complex architectures. This behavior is well-documented for simpler pyrazine ligands in the formation of cobalt(II) coordination polymers, where pyrazine acts as a bis-monodentate bridging ligand. nih.gov The combination of chelating and bridging modes within the same ligand offers a powerful tool for the rational design of metal-organic frameworks (MOFs) with specific topologies and properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, typically involving the reaction of the ligand with a metal salt in a suitable solvent. Characterization of the resulting complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) and UV-visible spectroscopy, and nuclear magnetic resonance (NMR).

Complexes of platinum and ruthenium with nitrogen-containing heterocyclic ligands are of significant interest due to their potential applications in catalysis and materials science.

Platinum Complexes: The reaction of this compound with platinum(II) precursors like K₂PtCl₄ or Pt(cod)Cl₂ is expected to yield square-planar Pt(II) complexes. In such complexes, the ligand can act as a bidentate N,N'-donor, coordinating through the pyridyl nitrogen and one of the pyrazine nitrogens. The synthesis of a platinum(II) complex with 2,3-di-2-pyridylpyrazine resulted in a distorted square-planar geometry with the ligand acting as a chelating agent. nih.gov The Pt-N bond lengths in similar complexes with 2-aminopyridine (B139424) are in the range of 2.06-2.14 Å. researchgate.net The synthesis of related platinum(II) complexes with aminopyridine co-ligands has also been reported, highlighting the versatility of these ligands in platinum chemistry. tandfonline.com

Ruthenium Complexes: Ruthenium complexes with pyrazine-based ligands are known for their interesting electrochemical and photophysical properties. The synthesis of ruthenium(II) complexes with this compound can be envisioned to proceed via substitution reactions with suitable ruthenium precursors. For instance, ruthenium(II) complexes with 2,3-bis(2-pyridyl)pyrazine (B1584635) have been prepared and shown to exhibit enhanced metal-metal communication when the ligand acts in a bridging fashion. nih.gov The resulting complexes can be characterized by their metal-to-ligand charge transfer (MLCT) bands in the UV-visible spectrum.

MetalComplex TypeCoordination GeometryCharacterization MethodsReference
Pt(II)MononuclearSquare-planarX-ray diffraction, NMR, IR nih.gov
Ru(II)Mononuclear/DinuclearOctahedralUV-Vis, Electrochemistry nih.gov

Copper and cobalt complexes with pyrazine-pyridyl ligands often exhibit interesting magnetic properties and form extended coordination networks.

Copper Complexes: Copper(II) complexes with pyrazine-containing ligands have been extensively studied. The reaction of this compound with copper(II) salts can lead to the formation of both mononuclear and polynuclear species. For example, a dinuclear copper(II) complex with 2,3,5,6-tetra(2-pyridyl)pyrazine has been synthesized and structurally characterized, showing a square pyramidal coordination geometry around each copper ion. The synthesis of a copper(II) complex with N-(2-pyridylmethyl)-2-pyrazinecarboxamide resulted in a square base pyramidal geometry.

Cobalt Complexes: Cobalt(II) complexes with pyrazine ligands are well-known to form coordination polymers with interesting structural motifs. nih.govacs.org The synthesis of a 2D cobalt(II) coordination polymer with pyrazine as a bridging ligand has been reported, where the cobalt(II) ions adopt an octahedral coordination environment. The magnetic properties of such complexes are of particular interest, with the bridging pyrazine ligand mediating magnetic exchange between the cobalt centers. tandfonline.com

MetalComplex Formula (example)Coordination GeometryKey Structural FeatureReference
Cu(II){CuCl}₂ (μ-tppz)₂Square pyramidalDinuclear complex with bridging ligand
Co(II)[CoCl₂(pyrazine)₂]nOctahedral2D coordination polymer

The versatility of this compound as a ligand extends to its ability to form complexes with a variety of other metals, including main group elements like tin and d¹⁰ metals like silver and cadmium.

Tin Complexes: Organotin(IV) complexes with nitrogen-containing ligands have been investigated for their potential biological activities and structural diversity. The synthesis of organotin(IV) complexes with this compound could be achieved by reacting the ligand with organotin(IV) oxides or chlorides. In related systems with ligands containing {S,N,O} donor atoms, the organotin(IV) moiety has been shown to coordinate to the nitrogen atoms, leading to trigonal-bipyramidal or tetrahedral geometries.

Silver and Cadmium Complexes: Silver(I) and cadmium(II) are known to form a wide range of coordination polymers with N-donor ligands. The ability of this compound to act as a bridging ligand makes it an excellent candidate for the construction of Ag(I) and Cd(II) coordination networks. For instance, silver(I) complexes with 2,3-bis(2-pyridyl)pyrazine have been shown to form one-dimensional coordination chains. Cadmium(II) has been used to construct coordination polymers with 1,3-bis(1,2,4-triazol-1-yl)adamantane, where the metal ions are linked by the N,N'-bridging ligands.

MetalComplex TypePotential Structural FeatureReference
Sn(IV)Organometallic ComplexTrigonal-bipyramidal or Tetrahedral
Ag(I)Coordination Polymer1D chains
Cd(II)Coordination Polymer1D or 2D networks

Structural Elucidation of Metal-Ligand Coordination Geometries

The geometry of metal complexes featuring ligands analogous to this compound is fundamental to understanding their properties. The ligand typically acts as a bidentate or bridging unit, coordinating to metal centers through the nitrogen atoms of its pyrazine and pyridine rings. The resulting coordination geometries are diverse and influenced by the metal ion, its oxidation state, and the presence of other co-ligands.

Commonly observed geometries for related compounds include distorted octahedral, square pyramidal, and five-coordinate arrangements. researchgate.netbohrium.com For instance, studies on copper(II) complexes with similar pyridyl-triazine ligands have revealed five-coordinate, distorted square-pyramidal geometries. researchgate.net In these structures, the central copper ion is coordinated to the N,N atoms of the pyridyl-triazine ligand and N,O atoms of amino acids. researchgate.net Similarly, iron(II) complexes with (pyridyl)imine ligands have been shown to adopt five-coordinate or octahedral geometries. bohrium.com

In a related copper(II) complex involving pyrazine-2,3-dicarboxylate and 2-amino-4-methylpyridine, the Cu(II) center is hexacoordinated. The equatorial plane is occupied by two pyrazine-2,3-dicarboxylate ligands, which act as bidentate ligands coordinating through a carboxylate oxygen and a pyrazine nitrogen atom. The axial positions are occupied by two water molecules, resulting in a trans-diaxial arrangement. nih.gov The coordination of the amino-substituted pyridine occurs as a counter-ion in this specific structure. nih.gov

The structural elucidation of these complexes relies heavily on single-crystal X-ray diffraction, which provides precise bond lengths and angles. Spectroscopic methods, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, also offer valuable insights into the coordination environment. rsc.orgacs.org For example, shifts in the vibrational frequencies of the pyrazine and pyridine rings in IR spectra can confirm their involvement in coordination. scispace.com

Table 1: Examples of Coordination Geometries in Complexes with Analogous Ligands

Metal Ion Ligand System Coordination Geometry Reference
Cu(II) 2,4-diamino-6-(2-pyridyl)-1,3,5-triazine and L-valinate Distorted square-pyramidal (5-coordinate) researchgate.net
Fe(II) (pyridyl)imine Five-coordinate or Octahedral bohrium.com
Cu(II) Pyrazine-2,3-dicarboxylate and 2-amino-4-methylpyridine Hexacoordinated (distorted octahedral) nih.gov
Co(II) Pyridinyl thiazole (B1198619) ligand Distorted octahedral sci-hub.se

Ligand Field Parameters and Electronic Structure of Complexes

The electronic properties of metal complexes are dictated by the interaction between the metal d-orbitals and the ligand orbitals. These interactions are quantified by ligand field parameters, which can be determined from electronic absorption spectra (UV-Vis).

For a series of Ruthenium(III) complexes with pyrazine derivative ligands, which are structurally related to this compound, ligand field parameters have been calculated. rsc.orgscispace.com These parameters include the splitting parameter (Δ₀), the Racah parameter of interelectronic repulsion (B), and the nephelauxetic ratio (β). rsc.org These values are derived from the electronic transition bands observed in the UV-Vis spectra and interpreted using Tanabe-Sugano diagrams for the specific d-electron configuration of the metal ion (d⁵ for Ru(III) in an octahedral field). rsc.org

The electronic spectra of these complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT), in addition to d-d transitions. The pyrazine ring, being a good π-acceptor, can lead to low-energy MLCT bands. acs.org For example, platinum(II) complexes containing the 2,6-di(pyrid-2-yl)pyrazine ligand, an analogue of the title compound, exhibit MLCT absorption bands whose energy is sensitive to the ligand structure. The stronger electron-accepting ability of the dipyridyl-pyrazine ligand compared to terpyridine results in a lower energy MLCT absorption. acs.org This suggests that the electronic structure of complexes with this compound would also be significantly influenced by the π-accepting character of the pyrazine ring.

Table 2: Illustrative Ligand Field Parameters for a Ru(III) Complex with a Pyrazine Derivative Ligand (DPP) Data is for the complex [RuCl(DPP)(OH₂)₃]Cl₂ where DPP is 2,3-bis(2-pyridyl)pyrazine, an analogue of the title compound.

Parameter Value Unit
Δ₀ 28,409 cm⁻¹
B 370 cm⁻¹
β 0.59 -

Source: Adapted from Ogryzek et al., 2016. rsc.org

Stability and Solution Behavior of Metal Complexes

The stability of metal complexes in solution is a critical factor for their potential applications. The stability of complexes with pyrazine derivative ligands has been investigated using techniques like spectrophotometric titration. rsc.orgscispace.com These studies allow for the determination of stability constants (or formation constants), which quantify the equilibrium of complex formation in solution.

For Ru(III) complexes with ligands such as 2,3-bis(2-pyridyl)pyrazine, spectrophotometric studies in both acetonitrile (B52724) and water have confirmed their stability in solution. rsc.orgscispace.com The data from these titrations indicated the formation of both 1:1 and 1:2 metal-to-ligand complexes. The calculated stability constants affirmed that the compounds are stable in the solution state. rsc.org

The solution behavior of these complexes can also involve supramolecular assembly and aggregation. For instance, certain platinum(II) complexes with a 2,6-di(pyrid-2-yl)pyrazine ligand have been observed to self-assemble into larger structures in solution, driven by a combination of Pt···Pt interactions, π–π stacking, and hydrogen bonding. acs.org This aggregation behavior can be thermoresponsive, leading to color changes upon heating. acs.org While not directly documented for this compound, the potential for hydrogen bonding from the amino group and π-stacking from the aromatic rings suggests that its metal complexes could also exhibit interesting solution behavior and supramolecular chemistry.

Photophysical Properties and Optoelectronic Applications of 2 Amino 6 4 Pyridyl Pyrazine Systems

Absorption and Emission Characteristics

Derivatives of 2-Amino-6-(4-pyridyl)pyrazine exhibit distinct absorption and emission spectra that are influenced by the electronic nature of their constituent parts and the surrounding environment. The absorption spectra typically feature intense bands corresponding to π → π* and intramolecular charge-transfer (ICT) transitions. For instance, dicationic 2D nonlinear optical (NLO) chromophores with pyrazinyl-pyridinium electron acceptors show intense, π → π* ICT transitions. acs.org The position and intensity of these bands can be tuned by modifying the donor and acceptor groups within the molecule.

The emission properties of these compounds are equally noteworthy. Many derivatives are highly emissive, with the emission wavelength being sensitive to the molecular structure and the polarity of the solvent. This sensitivity makes them promising candidates for applications such as fluorescent sensors and probes.

Intramolecular Charge Transfer (ICT) Phenomena

A key feature of the photophysics of this compound systems is the occurrence of intramolecular charge transfer (ICT). Upon photoexcitation, an electron is transferred from the electron-donating amino group to the electron-accepting pyrazine (B50134) and pyridyl rings. This process leads to the formation of a highly polarized excited state. researchgate.net

The efficiency of this charge transfer is a critical determinant of the compound's photophysical behavior. In many push-pull pyrazine fluorophores, the ICT process is responsible for their strong emission and solvatochromic properties. researchgate.net The presence of a D-π-A (donor-π-acceptor) structure facilitates this charge separation. beilstein-journals.orgbeilstein-journals.org The ICT characteristics can be modulated by altering the donor strength, the acceptor strength, or the nature of the π-conjugated bridge connecting them. nih.gov For example, increasing the electron-donating ability of the substituent on the amino group or enhancing the electron-accepting nature of the pyrazine ring can lead to a more efficient ICT process and a red-shift in the emission spectrum.

Solvatochromism in Emission

A direct consequence of the strong intramolecular charge transfer in the excited state is the pronounced solvatochromism observed in the emission spectra of many this compound derivatives. Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. In the case of these compounds, a significant red-shift (bathochromic shift) of the fluorescence maximum is typically observed with increasing solvent polarity. researchgate.netbeilstein-journals.orgresearchgate.net

This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules. The highly polar excited state, formed through ICT, is more stabilized by polar solvents than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in emission at longer wavelengths (lower energy). researchgate.net This pronounced positive emission solvatochromism makes these compounds useful as fluorescent probes for sensing the polarity of their microenvironment. researchgate.netresearchgate.net

For example, a series of push-pull pyrazine fluorophores exhibited strong emission solvatochromism, indicating a highly polar emitting state characteristic of compounds undergoing ICT. researchgate.net Similarly, studies on other pyrazine-based dyes have shown a large bathochromic shift of the fluorescence maxima with increasing solvent polarity. beilstein-journals.org

Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For this compound and its derivatives, the quantum yield can vary significantly depending on the molecular structure and the solvent environment. In some cases, high quantum yields have been reported, making these compounds promising for applications in light-emitting devices.

For instance, a blue-fluorescent pyrazine dye, 2,5-bis(benzimidazol-2-yl)pyrazine, was found to have a high fluorescence quantum yield of 0.90. clockss.org However, the quantum yield can be sensitive to solvent polarity. For some pyrazine-based dyes, the quantum yield decreases in more polar solvents. beilstein-journals.org This quenching in polar solvents is often attributed to the formation of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state. acs.orgacs.org

Aggregation-Induced Emission (AIE) Properties

While many organic luminogens suffer from aggregation-caused quenching (ACQ), where their emission is diminished or extinguished in the aggregated or solid state, some derivatives of this compound exhibit the opposite phenomenon, known as aggregation-induced emission (AIE). ub.edursc.org In AIE-active compounds, the molecules are non-emissive or weakly emissive when dissolved in a good solvent but become highly luminescent upon aggregation or in the solid state. ub.eduacs.org

The mechanism behind AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. In solution, the molecules can undergo various vibrational and rotational motions that provide non-radiative pathways for the decay of the excited state. In the aggregated state, these motions are sterically hindered, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, leading to strong emission. ub.eduacs.org

Pyrido[2,3-b]pyrazine-based donor-acceptor-donor (D-A-D) molecules have been designed to exhibit AIE features, forming nanoparticles in solvent mixtures. rsc.org The AIE characteristics are crucial for applications in solid-state lighting and organic electronics. rsc.org

Nonlinear Optical (NLO) Properties and Applications

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. This property is the basis for a range of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Push-pull systems like this compound derivatives, with their inherent charge asymmetry, are excellent candidates for NLO materials. researchgate.netresearchgate.net

The NLO response of these molecules is primarily governed by their molecular hyperpolarizability. The large change in dipole moment between the ground and the ICT excited state contributes significantly to the second-order NLO properties.

Hyperpolarizability Calculations

The first hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. Theoretical calculations, often using density functional theory (DFT), are widely employed to predict and understand the NLO properties of new materials. researchgate.net

For pyrazine derivatives, DFT calculations have shown a significant influence of solvent polarity on the NLO response. researchgate.net For example, the second harmonic generation hyperpolarizability of certain pyrazine derivatives showed a large variation from the gas phase to an aqueous solvent, with values significantly higher than those of standard NLO compounds like urea (B33335) and p-nitroaniline. researchgate.net

The strategic design of donor-acceptor-substituted pyrazine systems can lead to materials with exceptionally high hyperpolarizabilities. For instance, dicationic 2D NLO chromophores with pyrazinyl-pyridinium electron acceptors have been synthesized and shown to possess large β values, as determined by techniques like hyper-Rayleigh scattering and Stark spectroscopy. acs.org These studies highlight the potential of this compound systems in the development of advanced NLO materials.

Sensing Applications (e.g., pH, Metal Ions)

The investigation into the utility of this compound as a chemosensor for pH or specific metal ions did not yield concrete experimental data or detailed research findings. Generally, compounds with nitrogen-containing heterocyclic rings, such as pyrazine and pyridine (B92270), can exhibit changes in their photophysical properties, like fluorescence, in response to varying pH levels or the presence of metal ions. This is due to the potential for protonation or coordination with metal centers, which can alter the electronic structure of the molecule.

However, no specific studies demonstrating or quantifying these effects for this compound could be located. Research in this area tends to focus on more complex derivatives where the pyrazine or pyridine core is functionalized with specific binding sites to enhance selectivity and sensitivity towards target analytes.

Application in Organic Electronics and Optoelectronic Devices

Similarly, a comprehensive search for the application of this compound in organic electronics and optoelectronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), did not uncover any specific device performance data or detailed studies.

The electronic properties of pyrazine derivatives, often possessing electron-deficient characteristics, make them interesting candidates for use as electron-transporting or emissive materials in such devices. The combination with an amino group (an electron-donating group) and a pyridyl group could lead to interesting intramolecular charge transfer (ICT) characteristics, which are often desirable for creating efficient light-emitting materials.

While the foundational principles of materials science suggest potential for this compound, the absence of published research focusing specifically on the synthesis, characterization, and integration of this compound into electronic or optoelectronic devices means that its performance and viability in these applications remain speculative.

Electrochemical Behavior and Redox Processes of 2 Amino 6 4 Pyridyl Pyrazine Derivatives

Cyclic Voltammetry and Electroreduction/Electrooxidation Studies

Cyclic voltammetry (CV) is a principal technique for investigating the redox properties of pyridylpyrazine derivatives. Studies on related compounds, such as 2-aminopyrazine, reveal that the amino group significantly influences the electrochemical response. The oxidation potential of 2-aminophenothiazine, for instance, is lower than its parent compound, indicating that the amino group facilitates oxidation. nih.govnih.gov This suggests that 2-Amino-6-(4-pyridyl)pyrazine would likely exhibit an accessible oxidation potential.

The electrochemical reduction of pyrazines typically involves the transfer of two electrons to form 1,4-dihydropyrazine. sci-hub.se The presence of substituents on the pyrazine (B50134) ring, such as the amino and pyridyl groups in the target molecule, will modulate the reduction potential. In general, electron-withdrawing groups make reduction easier (less negative potential), while electron-donating groups make it more difficult.

Polarographic Analysis

Polarography, an electrochemical method using a dropping mercury electrode, has been employed to study the reduction of substituted pyrazines. Early studies on 2-hydroxy-3-phenyl-6-methylpyrazine demonstrated that the electrochemical behavior is pH-dependent, with the limiting current changing with pH like a dissociation curve. researchgate.net This indicates that protonation of the nitrogen atoms in the pyrazine ring plays a crucial role in the reduction mechanism.

Redox Potentials and Their Relation to Electronic Structure

The redox potentials of pyridylpyrazine derivatives are intrinsically linked to their electronic structure. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determine the ease of oxidation and reduction, respectively. The amino group, being an electron-donating group, will raise the energy of the HOMO, making the molecule easier to oxidize (less positive redox potential). Conversely, the electron-withdrawing nature of the pyrazine and pyridine (B92270) rings will lower the energy of the LUMO, facilitating reduction.

Studies on (D–π–)2A fluorescent dyes containing pyrazine and pyridine as acceptor units have shown that the LUMO energy levels decrease with the increasing electron-withdrawing ability of the heterocyclic core. doaj.org This directly translates to a less negative reduction potential. Therefore, the combination of the amino and pyridyl groups in this compound creates a push-pull system that modulates the HOMO-LUMO gap and, consequently, the redox potentials. The specific position of the substituents is also critical; for example, the relative positioning of electron-donating and -withdrawing groups can fine-tune the electronic properties and redox behavior.

Electron Transfer Mechanisms in Pyrazine-Containing Systems

Electron transfer in systems containing pyrazine moieties can occur through various mechanisms, often influenced by the surrounding environment and the presence of metal centers. In biological systems, electron transfer is a fundamental process, often involving tunneling between redox centers. nih.gov The kinetics of these reactions are governed by factors such as the distance between the donor and acceptor and the driving force of the reaction.

In pyrazine-bridged metal complexes, the pyrazine ligand can act as a conduit for intramolecular electron transfer between the metal centers. The rate of this electron transfer is highly dependent on the electronic coupling between the metal ions and the bridging ligand. For this compound, its ability to coordinate with metal ions through the nitrogen atoms of the pyrazine and pyridine rings could allow it to participate in such electron transfer processes. The amino group would further influence the electronic properties of the coordinated ligand, thereby modulating the rate and efficiency of electron transfer. The kinetics of electron transfer reactions, such as the oxidation of pyridine by peroxomonophosphate, have been shown to be second order, with the reaction rate dependent on the concentration of both reactants. researchgate.net

Single-Molecule Conductance Studies in Related Architectures

Single-molecule conductance measurements provide a unique window into the electronic transport properties of individual molecules. Studies on molecules with pyridine and amine anchoring groups, which are relevant to the structure of this compound, have shown that the nature of the molecule-electrode linkage is crucial in determining the conductance.

For instance, research on 4,4'-(1,4-phenylenebis(ethyne-2,1-diyl))bis(pyridin-2-amine) demonstrated that the bidentate 2-aminopyridine (B139424) anchor group leads to a significantly higher single-molecule conductance compared to monodentate analogues. nih.gov This is attributed to a more efficient electronic coupling with the electrodes. The conductance of this molecule was found to be in the range of 0.6 × 10⁻⁴ G₀ to 1.2 × 10⁻⁴ G₀. nih.gov Another study on a pyrazolyl-based heterocyclic anchoring group also revealed two distinct conductance states, a low-conductance state of 2.34 × 10⁻⁴ G₀ and a high-conductance state of 3.39 × 10⁻⁴ G₀. acs.org These findings suggest that this compound, with its potential to bind to electrodes through both the amino group and the nitrogen atoms of the heterocyclic rings, could exhibit interesting and potentially high single-molecule conductance.

Table 1: Single-Molecule Conductance of Related Compounds

CompoundConductance (G₀)Anchoring Group
4,4'-(1,4-phenylenebis(ethyne-2,1-diyl))bis(pyridin-2-amine) (monolayer)0.6 × 10⁻⁴2-aminopyridine
4,4'-(1,4-phenylenebis(ethyne-2,1-diyl))bis(pyridin-2-amine) (single molecule)1.2 × 10⁻⁴2-aminopyridine
Pyrazolyl-terminated molecule (low state)2.34 × 10⁻⁴Pyrazolyl
Pyrazolyl-terminated molecule (high state)3.39 × 10⁻⁴Pyrazolyl

Electrochemical Sensing Applications (e.g., DNA Sensing)

The unique electronic and structural properties of pyridylpyrazine derivatives make them promising candidates for electrochemical sensing applications. Electrochemical DNA biosensors, for example, utilize molecules that can interact with DNA and produce a measurable electrical signal. nih.gov

Derivatives of pyrido[2,3-b]pyrazine (B189457), which share a similar core structure with this compound, have been successfully used for the electrochemical sensing of DNA. nih.gov These sensors operate on the principle that the binding of the target DNA molecule to the sensor surface alters the electrochemical properties of the system, leading to a change in the measured signal. The sensitivity and specificity of such sensors are critical, and the molecular design of the recognition element plays a key role. nih.gov

Furthermore, the interaction of s-triazine herbicides with DNA has been investigated using electrochemical DNA biosensors. This work revealed that these compounds can cause DNA damage through the formation of adducts with purine (B94841) bases, which can be detected as changes in the guanine (B1146940) and adenosine (B11128) oxidation signals. nih.gov Given the structural similarities, this compound could potentially be developed into an electrochemical sensor for DNA or other biologically relevant molecules. The amino group could serve as a recognition site or a point of attachment to the electrode surface, while the pyridylpyrazine core provides the electrochemical signal.

Exploration of Biological Mechanisms of Action in Model Systems and in Vitro Studies

Antimicrobial Activity and Mechanisms

While extensive research on the specific compound 2-Amino-6-(4-pyridyl)pyrazine is limited, studies on structurally related aminopyrimidine and aminopyridine derivatives provide insights into its potential antimicrobial mechanisms. These compounds are known to exhibit a range of antibacterial and antifungal properties.

Antibacterial Action

The antibacterial efficacy of aminopyrimidine compounds, structurally analogous to this compound, has been documented. For instance, certain novel 2-amino-4,6-diarylpyrimidine derivatives have demonstrated significant zones of inhibition against various bacterial strains, comparable to standard antibiotics like Sparfloxacin. Similarly, a series of 2-amino-4-aryl-6-pyridopyrimidines have shown notable anti-proliferative and antimicrobial activities. nih.govsemanticscholar.org These studies suggest that the core structure, shared by this compound, is a viable scaffold for developing new antibacterial agents.

Antifungal Action, Filamentation, and Biofilm Inhibition

The formation of biofilms by pathogenic fungi presents a significant challenge in treating infections. Compounds that can inhibit biofilm formation are of great therapeutic interest. Research on 2-aminopyrimidine (B69317) derivatives has shown promising results in this area. nih.gov For example, analogues of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones have been effective in inhibiting biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Although direct studies on this compound are not available, the performance of these related compounds suggests a potential mechanism for biofilm inhibition.

Target Identification via In Silico Methods (e.g., DprE1)

In silico methods are crucial for identifying potential molecular targets of new antimicrobial compounds. One such target in Mycobacterium tuberculosis is Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in cell wall synthesis. nih.govnih.gov While there are no specific in silico studies targeting DprE1 with this compound, the general approach involves using computational models to screen libraries of compounds for their binding affinity to the enzyme's active site. nih.govresearchgate.net This methodology could be applied to this compound to explore its potential as an antitubercular agent.

Binding Affinity with Biomolecules (e.g., DNA, BSA)

The interaction of small molecules with biomacromolecules like DNA and proteins is fundamental to their biological activity. Studies on related 2-amino-4-aryl-6-pyridopyrimidines have shown that they can bind strongly to both DNA and Bovine Serum Albumin (BSA). nih.gov The binding affinity is often investigated using spectroscopic techniques, which can reveal the mode of interaction, such as intercalation or groove binding for DNA. nih.gov The ability to interact with these macromolecules is often a prerequisite for a compound's therapeutic effect.

Anticancer Activity and Mechanistic Pathways in Cell Lines

The anticancer potential of pyridine (B92270) and pyrimidine (B1678525) derivatives is an active area of research. These compounds can induce cell death in cancer cells through various mechanisms.

Induction of Oxidative Stress and Redox Imbalance

One of the key mechanisms by which anticancer agents exert their effects is by inducing oxidative stress within cancer cells. nih.govnih.gov Cancer cells often have a different redox balance compared to normal cells, making them more vulnerable to agents that increase reactive oxygen species (ROS). nih.gov Amine-pyridine based ligands have been shown to exhibit significant antiproliferative activity by inducing oxidative stress. nih.govnih.gov This leads to a lethal disruption in the redox balance of cancer cells. While direct evidence for this compound is pending, this pathway represents a plausible mechanism for its potential anticancer activity. The generation of ROS can damage cellular components like DNA and proteins, ultimately leading to apoptotic cell death. nih.gov

Compound ClassBiological ActivityInvestigated MechanismsReference
2-amino-4,6-diarylpyrimidinesAntibacterialZone of inhibition comparable to standards semanticscholar.org
2-amino-4-aryl-6-pyridopyrimidinesAntimicrobial, AnticancerDNA/BSA binding, Anti-proliferative nih.gov
2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-onesAntibiofilmInhibition of MRSA biofilm formation nih.govnih.gov
Amine-pyridine based ligandsAnticancerInduction of oxidative stress, ROS generation nih.govnih.gov

Modulation of Antioxidant Enzymes (e.g., SOD2, CAT)

A review of available scientific literature did not yield specific studies detailing the modulation of antioxidant enzymes, such as superoxide (B77818) dismutase 2 (SOD2) or catalase (CAT), by the compound this compound. Therefore, its direct effects on these enzymatic pathways remain uncharacterized.

DNA Damage Induction

There is currently no specific information available in the scientific literature regarding the capacity of this compound to induce DNA damage.

Apoptosis Induction Pathways

The mechanisms by which this compound may induce apoptosis have not been specifically investigated or reported in the available scientific literature.

Antioxidant Activity in Model Systems

While pyrazine (B50134) derivatives, in general, are known to possess antioxidant properties, specific studies quantifying the antioxidant activity of this compound in model systems are not available in the current body of scientific literature. mdpi.comnih.gov

Enzyme Inhibition Studies (e.g., Catechol Oxidase Biomimetic Activity)

No specific studies on the enzyme inhibition properties of this compound, including its potential for catechol oxidase biomimetic activity, have been reported in the reviewed scientific literature.

General Biological Importance of Pyrazine Ring Systems

The pyrazine ring is a significant heterocyclic scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govresearchgate.net This six-membered aromatic ring, containing two nitrogen atoms in a 1,4-orientation, is a key structural component in both natural and synthetic molecules that exhibit a broad spectrum of pharmacological effects. nih.govresearchgate.net The presence of the pyrazine ring as a core structure in numerous clinically used drugs highlights its importance in drug design. nih.goveurekaselect.com

Pyrazine derivatives are recognized for a diverse range of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, antitubercular, antiparasitic, and analgesic activities. mdpi.comtandfonline.comnih.govdntb.gov.ua The versatility of the pyrazine scaffold allows it to be combined with other cyclic structures like pyrrole, imidazole (B134444), pyridine, and piperazine, often enhancing the biological activity of the resulting hybrid molecules. nih.gov Research has shown that pyrazine-modified natural product derivatives can exhibit stronger pharmacological activity and lower toxicity compared to their parent compounds. mdpi.comnih.gov The wide-ranging biological activities of compounds containing a pyrazine nucleus underscore its role as a privileged structure in the development of new therapeutic agents. nih.govtandfonline.com

Table 1: Summary of Reported Biological Activities for the Pyrazine Ring System

Biological Activity Reference
Anticancer mdpi.comnih.govtandfonline.com
Antibacterial mdpi.comtandfonline.comdntb.gov.ua
Anti-inflammatory mdpi.comnih.govtandfonline.com
Antitubercular nih.govdntb.gov.ua
Antioxidant mdpi.comnih.govtandfonline.com
Antidiabetic eurekaselect.com
Diuretic nih.goveurekaselect.com
Analgesic nih.govtandfonline.com
Antiparasitic mdpi.com

Table of Compounds

Compound Name
This compound
Superoxide dismutase 2 (SOD2)
Catalase (CAT)

Future Research Directions and Emerging Paradigms

Advanced Computational Modeling for Predictive Design

The future of designing novel molecules based on the 2-Amino-6-(4-pyridyl)pyrazine scaffold will heavily rely on advanced computational modeling. Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are becoming instrumental in predicting the physicochemical properties, reactivity, and electronic structure of these compounds before synthesis. researchgate.netmdpi.com This predictive power accelerates the design of molecules with tailored characteristics for specific applications.

Computational studies can elucidate fundamental properties such as HOMO-LUMO energy gaps, electronegativity, and dipole moments, which are crucial for understanding a molecule's potential reactivity and electronic behavior. mdpi.com For instance, DFT methods have been successfully used to optimize the geometry of pyrazine-based metal complexes and confirm experimental structural data. researchgate.net By simulating the interactions of this compound derivatives with biological targets, researchers can predict binding affinities and modes of action, guiding the development of more potent and selective therapeutic agents. nih.gov This in-silico approach minimizes the trial-and-error nature of traditional drug discovery and materials development, making the process more efficient and cost-effective.

Table 1: Key Parameters from Computational Studies on Pyrazine (B50134) Derivatives

Parameter Significance Typical Computational Method
HOMO-LUMO Energy Gap Indicates chemical reactivity and kinetic stability. researchgate.net DFT
Dipole Moment Influences solubility and intermolecular interactions. mdpi.com DFT
Molecular Geometry Confirms experimental structures and predicts steric effects. researchgate.net DFT
Electronic Spectra Predicts photophysical properties like absorption and emission. mdpi.com TD-DFT

Novel Synthetic Methodologies for Diversification

Expanding the chemical space around the this compound core requires the development of novel and efficient synthetic methodologies. While classical condensation reactions have been foundational, future research will focus on more sophisticated strategies that offer greater control and diversity. researchgate.net These include metal-catalyzed cross-coupling reactions, multicomponent reactions, and sustainable "green" chemistry approaches. tandfonline.com

Modern synthetic chemistry offers numerous pathways to create libraries of pyrazine derivatives. nih.gov Techniques such as the Suzuki and Buchwald-Hartwig couplings can be employed to introduce a wide variety of substituents onto the pyrazine or pyridyl rings, allowing for fine-tuning of the molecule's electronic and steric properties. tandfonline.com Furthermore, the development of one-pot multicomponent reactions, where several starting materials are combined to form a complex product in a single step, represents a highly efficient strategy for generating structural diversity. mdpi.com These advanced methods are crucial for creating derivatives with enhanced biological activity or improved properties for materials science applications.

Integration into Advanced Functional Materials

The unique structure of this compound, featuring multiple nitrogen atoms capable of coordinating with metal ions, makes it an excellent building block for advanced functional materials. A significant area of future research is its integration into Metal-Organic Frameworks (MOFs) and coordination polymers. nih.govresearchgate.net These materials are known for their high porosity and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. nih.govmdpi.com

Mechanistic Elucidation of Biological Interactions at the Molecular Level

While pyrazine derivatives are known to possess a wide range of biological activities, a deeper, molecular-level understanding of their mechanisms of action is a critical future research direction. mdpi.comnih.gov Elucidating how these compounds interact with specific biological targets such as enzymes or receptors is key to developing next-generation therapeutics. This involves a synergistic approach combining experimental biological assays with computational techniques like molecular docking and molecular dynamics simulations. researchgate.netnih.gov

Molecular modeling can help identify the specific amino acid residues within a protein's binding site that interact with the this compound scaffold. nih.gov For example, studies on related heterocyclic compounds have identified key interactions, such as hydrogen bonds with specific residues like Aspartate (Asp) and Threonine (Thr), that are crucial for binding and activity at receptors. nih.gov By understanding these interactions, chemists can design derivatives with modified functional groups to enhance potency and selectivity, thereby minimizing off-target effects. This detailed mechanistic insight is essential for translating promising compounds into clinically effective agents.

Hybrid Material Development Incorporating this compound

The development of hybrid materials, which combine this compound or its derivatives with other materials like polymers, nanoparticles, or natural products, represents a burgeoning field of research. These hybrid materials can exhibit synergistic or entirely new properties that are not present in the individual components.

One promising avenue is the creation of natural product-pyrazine hybrids, where the pyrazine core is chemically linked to a biologically active natural product. mdpi.comnih.gov This approach aims to combine the pharmacological profiles of both moieties to create novel therapeutic agents with enhanced efficacy or new mechanisms of action. nih.gov In materials science, incorporating this compound into mixed-metal MOFs can create materials with multiple distinct binding sites, enhancing their performance in applications like gas separation. nih.gov The synthesis of these complex architectures requires precise control over chemical reactions to ensure the desired integration and functionality, opening up new possibilities for creating sophisticated, multifunctional materials.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Amino-6-(4-pyridyl)pyrazine with high purity?

The synthesis of this compound can be optimized using bridging ligand strategies in coordination chemistry. For example, reactions involving Pd(II) complexes with tetramethylethylenediamine (en*) and pyridyl/pyrazine ligands can yield supramolecular structures, where the choice of solvent, temperature, and ligand stoichiometry determines the equilibrium between molecular triangles and squares . Alternative methods include condensation reactions with hydrazine derivatives in ethanol or acetic acid under reflux, followed by rearrangement steps to stabilize the pyrazine core . Purity is enhanced via recrystallization or column chromatography, with monitoring by TLC or HPLC.

Q. How can spectroscopic techniques characterize the electronic and structural properties of this compound?

  • UV-Vis Spectroscopy : Measures electronic transitions in the S₁ and S₂ states, critical for understanding charge-transfer behavior. A 24-mode model Hamiltonian combined with multiconfiguration time-dependent Hartree (MCTDH) simulations can resolve vibronic couplings and symmetry effects .
  • NMR : Distinguishes proton environments in the pyridyl and pyrazine rings, with shifts influenced by electron-withdrawing/donating substituents.
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, essential for confirming supramolecular assembly .

Advanced Research Questions

Q. How does this compound enhance the magnetic and conductive properties of coordination polymers?

When integrated into coordination frameworks, this ligand facilitates redox activity. For instance, Cr(II) ions transfer electrons to pyrazine ligands in CrCl₂(pyrazine)₂, forming Cr(III) nodes and reduced ligands. This delocalization enables high electrical conductivity (via π-π stacking) and ferrimagnetic ordering below 55 K . Magnetic coupling is further tuned by pairing with cyanometallic anions (e.g., [Ni(CN)₄]²⁻) or flexible pillars like 1,2-bis(4-pyridyl)ethylene, which induce structural phase transitions under gas adsorption .

Q. What computational methods are suitable for modeling supramolecular assemblies involving this compound?

  • MCTDH Wave Packet Propagation : Accurately simulates nuclear motion and vibronic couplings in excited states, validated against experimental UV-Vis spectra .
  • Monte Carlo/Molecular Dynamics (MC/MD) : Predicts guest-host interactions in MOFs, such as staggered pyrazine alignment within pores, which stabilizes high-spin states in magnetic frameworks .
  • Density Functional Theory (DFT) : Models electron distribution in reduced pyrazine ligands to explain conductivity mechanisms .

Q. How can structural modifications of this compound improve hydrogen storage in MOFs?

Mixed-linker MOFs combining pyrazine derivatives (e.g., 4-(4-pyridyl)benzoate) with carboxylate ligands (e.g., 1,3,5-benzenetricarboxylic acid) enhance H₂ uptake by balancing porosity and ligand polarity. Computational screening identifies optimal combinations, such as Cu₉-IA₅-3,5dMeTz₆, achieving >50 g/L storage via synergistic N/O-donor interactions . Experimental validation involves in situ PXRD to monitor framework flexibility during adsorption .

Contradictions and Limitations in Current Data

  • Synthesis : While Pd(II)-based methods favor supramolecular control , alternative routes using hydrazine derivatives may yield competing byproducts without precise stoichiometry .
  • MOF Stability : Rigid pyrazine pillars (e.g., 4,4'-bipyridine) show stable Type I CO₂ adsorption isotherms, whereas flexible analogs (e.g., 1,2-bis(4-pyridyl)ethylene) exhibit hysteresis due to structural transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.